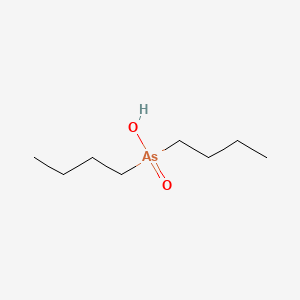
Dibutylarsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylarsinic acid is an organoarsenic compound with the chemical formula C8H19AsO2 It is a derivative of arsenic acid where two of the hydrogen atoms are replaced by butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylarsinic acid can be synthesized through the reaction of arsenic trioxide with butyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
As2O3+4C4H9OH→2C8H19AsO2+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to ensure high purity for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert it back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dibutylarsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its toxicity and environmental impact are conducted to understand its effects on living organisms.
Medicine: Research on its potential therapeutic uses and its role in drug development.
Industry: It is used in the production of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of dibutylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction can result in toxic effects, making it important to study its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylarsinic acid
- Monomethylarsonic acid
- Arsenobetaine
- Arsenocholine
Uniqueness
Dibutylarsinic acid is unique due to its specific structure with two butyl groups, which influences its chemical properties and reactivity. Compared to other organoarsenic compounds, it may exhibit different levels of toxicity and environmental behavior, making it a compound of interest for various studies.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its safe and effective use. Further research into its properties and behavior will continue to uncover its potential benefits and risks.
Eigenschaften
CAS-Nummer |
2850-61-5 |
|---|---|
Molekularformel |
C8H19AsO2 |
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
dibutylarsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
YNNYNTYYNRKDCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](=O)(CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
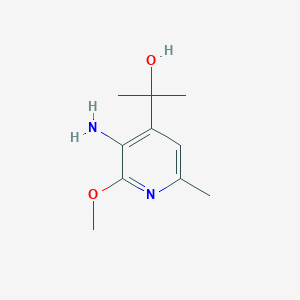
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
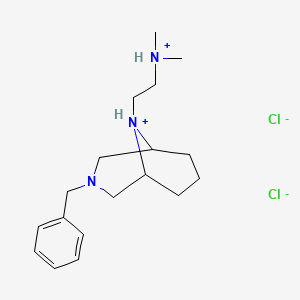
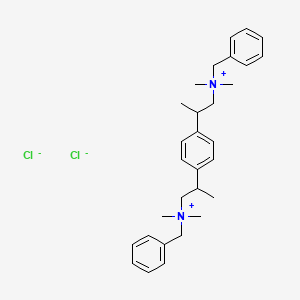
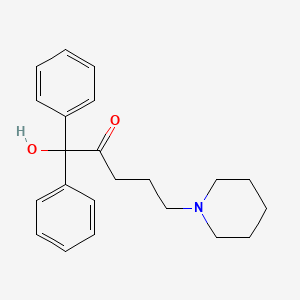
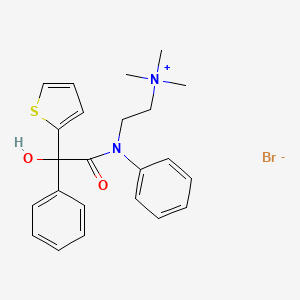
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
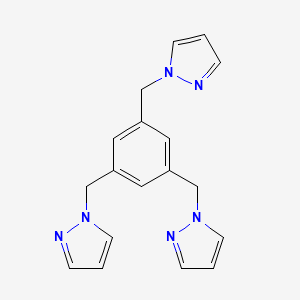

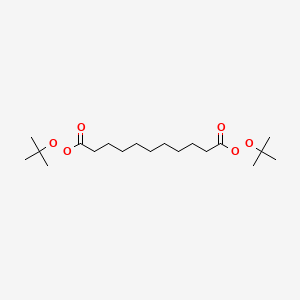
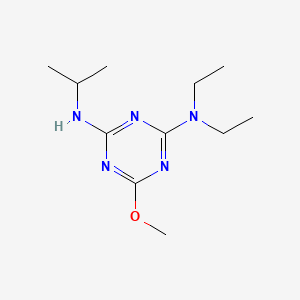
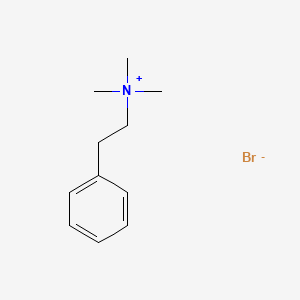
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)
